![molecular formula C13H10N2O3S B560448 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1422057-40-6](/img/structure/B560448.png)
3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C13H10N2O3S . It has a molecular weight of 274.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10N2O3S/c1-8-7-19-12-10 (8)11 (16)15 (18)13 (17)14 (12)9-5-3-2-4-6-9/h2-7,18H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Antimicrobial Activity : A study synthesized derivatives of 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, which exhibited moderate antimicrobial activity against bacteria such as S. aureus, E. coli, and B. subtilis. One derivative showed higher activity against P. aeruginosa than the reference drug streptomycin (Vlasov et al., 2022).
Synthesis of Nucleosides : Research demonstrated the synthesis of nucleosides using thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, showing the compound's potential in creating novel nucleoside analogs (El‐Barbary et al., 1995).
Anti-HIV Activity : A derivative, 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, was synthesized and found to have both anti-HIV reverse transcriptase and integrase activity (Tang et al., 2015).
Spectral and Computational Analysis : A study reported the synthesis and analysis of novel derivatives of pyrido[2,3-d]pyrimidine, a related compound, providing insights into their electronic structures and potential reactivity (Ashraf et al., 2019).
Antimicrobial and Antifungal Activities : Mono- and disubstituted derivatives were synthesized and showed good antimicrobial activity against various microbes including Staphylococcus aureus and Candida tenuis (Voskienė et al., 2011).
Urease Inhibition : Compounds derived from pyrido[1,2-a]pyrimidine, a structurally similar compound, were synthesized and screened for urease inhibition, showing varying degrees of activity (Rauf et al., 2010).
Aminopeptidase Inhibition : Schiff base complexes derived from pyrimidine-2,4(1H,3H)-dione exhibited inhibitory effects on various aminopeptidases, suggesting potential biological applications (Hueso-Ureña et al., 2003).
Synthesis of Functionalized Derivatives : Various synthetic routes have been explored for creating functionalized derivatives of pyrimidine-2,4(1H,3H)-dione, which are of interest due to their potential biological activities (Osyanin et al., 2014).
properties
IUPAC Name |
3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-8-7-19-12-10(8)11(16)15(18)13(17)14(12)9-5-3-2-4-6-9/h2-7,18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYZQKJXAKNEPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Citations
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